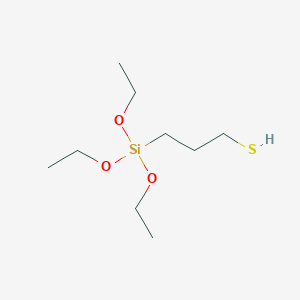

3-Mercaptopropyltriethoxysilane

Cat. No. B089376

Key on ui cas rn:

14814-09-6

M. Wt: 238.42 g/mol

InChI Key: DCQBZYNUSLHVJC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03946059

Procedure details

A suitable method for the preparation of bis-[γ-(trialkoxysilyl)-propyl]-disulfides is disclosed in copending application Ser. No. 529,203 filed Dec. 3, 1974 entitled "Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides of High Purity", the disclosure of which is hereby incorporated specifically herein by reference. According to the process therein disclosed such a disulfide can be prepared by reacting a γ-chloropropyl-triethoxy silane with thiourea and sodium iodide in alcohol for 24 hours at ebullition. After the reaction mixture is cooled to room temperature and over a period of 4 hours a strong current of ammonia is passed through the solution. This causes ammonium chloride to precipitate. The filtrate and precipitate are separated and the filtrate can be concentrated whereby to obtain γ-mercaptopropyl-triethoxy silane. This latter material can be reacted with sulfuryl chloride in a solvent such as anhydrous benzene at a temperature of +8 - + 12°C. The SO2Cl2 is added to the γ-mercapto-propyl-triethoxy silane dropwise over a period of about 55 minutes. Sulfur dioxide and hydrogen chloride gas which are formed are removed by a nitrogen gas purge. After a period of about 6 hours at room temperature with stirring triethylamine can be added whereby to precipitate the amine hydrochloride. The filtrate is then fractionally distilled whereby there is recovered a bis-[γ-(triethoxysilyl)-propyl]-disulfide.

[Compound]

Name

bis-[γ-(trialkoxysilyl)-propyl]-disulfides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

disulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].NC(N)=[S:17].[I-].[Na+].N>>[SH:17][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

bis-[γ-(trialkoxysilyl)-propyl]-disulfides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

disulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCC[Si](OCC)(OCC)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=S)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Eight

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This causes ammonium chloride to precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate and precipitate are separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate can be concentrated whereby

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

SCCC[Si](OCC)(OCC)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |